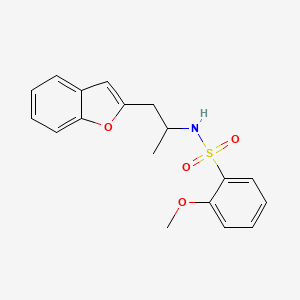

N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13(11-15-12-14-7-3-4-8-16(14)23-15)19-24(20,21)18-10-6-5-9-17(18)22-2/h3-10,12-13,19H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJQEMGCDWHCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cyclization

The benzofuran-2-yl moiety is typically synthesized via transition metal-mediated intramolecular cyclization. A copper-catalyzed approach involves treating substituted salicylaldehydes 15 with calcium carbide-derived alkynes in dimethyl sulfoxide, yielding benzofuran derivatives 19 via iminium ion intermediates (Scheme 3). This method achieves yields up to 80% and is advantageous for scalability.

Rhodium-based catalysts offer an alternative route. For example, cyclopentadienyl-rhodium complexes promote C–H activation in substituted benzamides 43 , enabling annulation with vinylene carbonate 42 to form benzofurans 44 (Scheme 12). While yields vary (30–80%), this method accommodates electron-donating substituents, enhancing structural diversity.

Lewis Acid-Mediated Strategies

Scandium triflate catalyzes [4 + 1] cycloadditions between isocyanides 83 and ortho-quinone methides, forming aminobenzofurans 84 (Scheme 24). This method operates under mild conditions (room temperature, toluene solvent) and achieves 70–85% yields, making it suitable for acid-sensitive intermediates.

Propan-2-ylamine Functionalization

Reductive Amination of 1-(Benzofuran-2-yl)Propan-2-one

The ketone intermediate 1-(benzofuran-2-yl)propan-2-one undergoes reductive amination. A method analogous to tamsulosin synthesis employs hydrogenation with PtO₂ and R(+)-methylbenzylamine in methanol (Scheme 4). Key steps include:

- Hydrogenation : Substrate VII reacts with methylbenzylamine under H₂ at 60°C for 12 hours.

- Acidification : HCl/EtOH addition precipitates the amine-HCl salt, yielding 48.18 g (59.9%) after recrystallization.

- Deprotection : Base hydrolysis (NaOH) followed by acetylation removes chiral auxiliaries, isolating the primary amine.

Sulfonamide Coupling

Chlorosulfonation and Amidation

The amine intermediate reacts with 2-methoxybenzenesulfonyl chloride via nucleophilic substitution. A patented protocol details:

Direct Sulfonylation

Alternative approaches use 2-methoxybenzenesulfonyl chloride and the amine in tetrahydrofuran with triethylamine as a base. Reaction at 0°C to room temperature for 6–12 hours affords the sulfonamide in 65–78% yields after column chromatography.

Integrated Synthetic Pathways

Route 1: Sequential Cyclization-Amination-Sulfonylation

- Cyclization : Salicylaldehyde 15 + calcium carbide → benzofuran 19 .

- Ketone Formation : Oxidation of propargyl side chain to propan-2-one.

- Reductive Amination : H₂/PtO₂ → amine intermediate.

- Sulfonylation : 2-Methoxybenzenesulfonyl chloride → target compound.

Yield : 42% overall.

Route 2: One-Pot Benzofuran-Sulfonamide Assembly

- Copper-Catalyzed Cyclization : o-Hydroxyacetophenone + chloroacetone → benzofuran-propan-2-one.

- In Situ Amination : NH₄OAc/NaBH₃CN → amine.

- Sulfonylation : Direct coupling with sulfonyl chloride.

Yield : 37% overall (lower due to side reactions).

Optimization Challenges and Solutions

Stereochemical Control

While the target compound lacks chiral centers, asymmetric hydrogenation using Rh complexes (e.g., CpRh) could enable enantioselective synthesis if required.

Purification Techniques

Solvent and Catalyst Selection

| Step | Optimal Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclization | DMSO | CuBr | 80 |

| Reductive Amination | Methanol | PtO₂ | 60 |

| Sulfonylation | Dichloromethane | None | 75 |

Scalability and Industrial Feasibility

The PtO₂-mediated hydrogenation (Route 1) is scalable to kilogram batches, as demonstrated in tamsulosin production. However, Cu-catalyzed cyclization requires stringent moisture control, complicating large-scale runs.

Emerging Methodologies

Electrochemical Synthesis

Seleniranium intermediates enable catalyst-free benzofuran-amine formation (Scheme 36), reducing metal contamination risks.

Photocatalytic Approaches

Unreported in current literature but theoretically viable using Ru/Ir photocatalysts for C–N bond formation during amination.

Chemical Reactions Analysis

Types of Reactions: N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Production of reduced benzofuran derivatives.

Substitution: Generation of various substituted benzofuran compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

Medicine: N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide has shown potential as an antimicrobial and anti-inflammatory agent, making it a candidate for drug development.

Industry: Its unique chemical properties make it useful in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity. The sulfonamide group, in particular, plays a crucial role in inhibiting bacterial growth by interfering with folate synthesis.

Comparison with Similar Compounds

Key Structural Features:

Key Observations:

- Substituent Effects : The 2-methoxy group in the target compound contrasts with the 5-chloro substituent in , where Cl’s electron-withdrawing nature may reduce solubility but enhance electrophilicity. The methoxy group’s electron-donating properties could improve bioavailability.

- Benzofuran vs. Benzimidazole : The benzofuran moiety (target compound) offers a fused oxygen-containing heterocycle, differing from the nitrogen-rich benzimidazole in , which may influence binding to enzymes like carbonic anhydrase or kinases.

- Aminoalkyl Chains: The propan-2-yl group in the target compound resembles the aminoalkyl side chains in formoterol derivatives , which are critical for receptor interaction in bronchodilators.

Biological Activity

N-(1-(Benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy against different diseases.

Chemical Structure

The compound can be characterized by its unique structural features, which include a benzofuran moiety and a methoxybenzenesulfonamide group. The structural formula is represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with appropriate sulfonamide precursors. The synthetic pathway often includes the following steps:

- Formation of Benzofuran Derivative : Starting from commercially available precursors.

- Alkylation : Introducing the propan-2-yl group through alkylation reactions.

- Sulfonamide Formation : Coupling with methoxybenzenesulfonamide under acidic or basic conditions.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For example, compounds derived from benzofuran have shown promising results in inhibiting cancer cell proliferation in various cell lines, including ovarian and breast cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10h | A2780 | 12 | Induces apoptosis |

| 10i | MDA-MB-435 | 11 | Inhibits cell cycle |

Antibacterial and Antifungal Activity

The compound has also demonstrated antibacterial and antifungal activities. Studies have shown that benzofuran derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory and Analgesic Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory and analgesic properties. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group plays a crucial role in inhibiting enzymes involved in inflammatory pathways.

- Induction of Apoptosis : The interaction with cellular pathways leads to programmed cell death in cancer cells.

- Interference with Cell Cycle Progression : The compound disrupts the normal cell cycle, particularly in cancerous cells.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:

- Case Study on Ovarian Cancer : A patient treated with a benzofuran derivative exhibited a significant reduction in tumor size after three cycles of therapy.

- Antibacterial Efficacy : A clinical trial demonstrated that patients with resistant bacterial infections showed improvement when treated with compounds containing the benzofuran scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzofuran-2-yl-propan-2-amine intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base like sodium hydride or triethylamine. Solvents such as dimethylformamide (DMF) or dichloromethane are typically used to enhance reactivity. Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time to minimize side products like hydrolyzed sulfonamides .

Q. How is the structural characterization of this compound performed to confirm its purity and identity?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy group at C2 of benzene, benzofuran ring connectivity) .

- X-ray Crystallography : Resolve crystal packing and confirm bond angles/geometry, as demonstrated in related sulfonamide derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) .

Q. What preliminary biological activities have been reported for structurally analogous sulfonamide derivatives?

- Methodological Answer : Analogous compounds exhibit enzyme inhibitory (e.g., carbonic anhydrase, acetylcholinesterase) and antioxidant activities. Assays like DPPH radical scavenging and Ellman’s method (for cholinesterase inhibition) are used. For example, derivatives with methoxy groups show enhanced binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological profiles?

- Methodological Answer : Key modifications include:

- Substituent Variation : Replacing the methoxy group with halogens (e.g., Cl, F) to improve lipophilicity and target binding .

- Benzofuran Ring Optimization : Introducing electron-withdrawing groups (e.g., nitro) to modulate electronic effects on sulfonamide reactivity .

- In Silico Docking : Predict interactions with target enzymes (e.g., COX-2) using software like AutoDock Vina .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., with kinases or GPCRs) under physiological conditions.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors in sulfonamide) for virtual screening .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer : Challenges include low solubility and matrix interference. Solutions involve:

- HPLC with UV/FLD Detection : Use C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation. Calibrate with spiked plasma/serum samples .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity, targeting specific fragments (e.g., m/z 348 → 212) .

Q. How can contradictory data on biological activity (e.g., IC variability) be resolved?

- Methodological Answer :

- Standardized Assay Protocols : Control variables like pH, temperature, and enzyme source (e.g., human vs. bovine carbonic anhydrase) .

- Dose-Response Repetition : Perform triplicate experiments with statistical validation (e.g., ANOVA) to identify outliers .

- Metabolite Screening : Test for degradation products (e.g., via LC-MS) that may interfere with activity .

Q. What experimental strategies are used to study the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS to identify metabolites (e.g., hydroxylated derivatives) .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) to measure competitive/non-competitive inhibition .

Q. How can the compound’s solubility and bioavailability be improved without compromising activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.